Tributyl[(propan-2-yl)oxy]stannane
Description
Tributyl[(propan-2-yl)oxy]stannane is an organotin compound with the molecular formula $ \text{C}{15}\text{H}{32}\text{OSn} $. It features a tributyltin group bonded to an isopropoxy (propan-2-yloxy) moiety. Organotin compounds like this are widely used in organic synthesis, particularly as intermediates in cross-coupling reactions (e.g., Stille coupling) and as catalysts in polymerization processes . The isopropoxy group confers unique steric and electronic properties, influencing reactivity and stability compared to other tributyltin derivatives.
Properties
CAS No. |
2724-78-9 |
|---|---|
Molecular Formula |
C15H34OSn |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
tributyl(propan-2-yloxy)stannane |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3H,1-2H3;/q;;;-1;+1 |
InChI Key |
LVTWJUWDINEXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-ol under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical-mediated reductions.
Substitution: It can participate in nucleophilic substitution reactions, where the propan-2-yloxy group is replaced by other nucleophiles.
Oxidation: Although less common, it can undergo oxidation to form tin oxides.
Common Reagents and Conditions
Reduction: Common reagents include radical initiators like azobisisobutyronitrile and solvents such as tetrahydrofuran.
Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.
Major Products
Reduction: The major products are typically the reduced forms of the substrates involved in the reaction.
Substitution: The products are the substituted organotin compounds.
Oxidation: The products include various tin oxides and other oxidized derivatives.
Scientific Research Applications
Tributyl[(propan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a precursor for other organotin compounds.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
Mechanism of Action
The mechanism of action of tributyl[(propan-2-yl)oxy]stannane involves the formation of radical intermediates. The tin atom in the compound can stabilize these radicals, facilitating various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Alkoxy vs. Thiophene: Alkoxy-substituted derivatives (e.g., isopropoxy) exhibit lower thermal stability but higher solubility in polar solvents compared to thiophene-based analogs, which are favored in conjugated polymer synthesis due to their electron-rich aromatic systems . Acyloxy Chains: Longer/branched acyloxy groups (e.g., isononanoyloxy) enhance hydrophobicity and thermal stability, making them suitable for industrial applications like PVC stabilization . Reactivity: Tributyltin hydride is highly reactive in radical-mediated reductions, whereas alkoxy- or acyloxy-substituted stannanes are typically less reactive but more selective in cross-coupling reactions .
Physicochemical Properties
| Property | This compound | Tributyl(isononanoyloxy)stannane | Tributyl(5-octylthiophen-2-yl)stannane |
|---|---|---|---|
| Molecular Weight | 347.12 g/mol | 535.40 g/mol | 467.35 g/mol |
| Solubility | Moderate in THF, dichloromethane | Low in polar solvents | High in toluene, THF |
| Thermal Stability | Decomposes ~150°C | Stable up to 200°C | Stable up to 180°C |
| Reactivity | Moderate electrophilicity | Low | High in Stille coupling |
Notes:
- The isopropoxy group’s steric bulk may reduce nucleophilic attack rates compared to less hindered derivatives.
- Thiophene-based stannanes show superior stability in catalytic cycles due to aromatic stabilization .
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